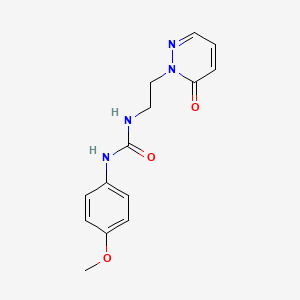![molecular formula C11H12N4OS2 B2683582 4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one CAS No. 1031557-85-3](/img/structure/B2683582.png)
4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one is a fascinating heterocyclic compound. It combines sulfur and nitrogen elements, contributing to its unique reactivity and potential applications across various scientific fields. This compound is intriguing due to its thienotriazolopyrimidine core, a structure often associated with diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Step One: : Starting from readily available precursors, the synthesis typically begins with the formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core. This is achieved through cyclization reactions involving suitable triazole and pyrimidine intermediates.
Step Two: : The introduction of the butyl group at the 4-position is accomplished via alkylation reactions. Appropriate reagents such as butyl bromide in the presence of a strong base are utilized to achieve this transformation.
Step Three: : The thioxo functional group at the 1-position is introduced via a thiation reaction. Typically, phosphorus pentasulfide (P2S5) or Lawesson's reagent are used under controlled conditions.
Industrial Production Methods
Scaling up for industrial production involves optimizing these reactions for cost-effectiveness and efficiency. This includes refining solvent choice, reaction time, and temperature, as well as improving yields through process intensification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The thioxo group can undergo oxidation to form sulfone derivatives.
Reduction: : Reduction reactions can target the thioxo group, leading to the formation of thiol or hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: : Nucleophiles like amines, halides, and alcohols under suitable conditions, often in the presence of catalysts or promoters.
Major Products
Oxidation Products: : Sulfone and sulfoxide derivatives.
Reduction Products: : Thiol and hydroxyl derivatives.
Substitution Products: : Various substituted derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
Chemistry: : Serves as a building block for synthesizing more complex molecules, especially those with potential biological activity.
Biology: : Used in the development of bioactive molecules, including potential therapeutic agents.
Medicine: : Investigated for its potential as an antimicrobial, antiviral, or anticancer agent due to its unique structural properties.
Industry: : Utilized in material science for creating novel polymers or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets. For example, its antimicrobial activity can be attributed to the inhibition of essential enzymes within microbial cells. The precise pathways involve binding to active sites or interacting with cellular components, disrupting normal biological functions.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one derivatives: : Similar core structure but different substituents at the 4 and 1 positions.
Thioxo compounds: : Compounds containing the thioxo group but with varied core structures.
Uniqueness
What sets 4-butyl-1-thioxo-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one apart is the combination of the thienotriazolopyrimidine core with the butyl and thioxo groups. This specific configuration imparts unique chemical reactivity and biological properties not found in other similar compounds.
Conclusion
This compound's unique structure opens up a myriad of possibilities across chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions makes it a versatile molecule for synthesizing new compounds with potentially valuable applications.
There you go, an article as requested. Anything you'd like to dig deeper into or adjust?
Propiedades
IUPAC Name |
8-butyl-12-sulfanylidene-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS2/c1-2-3-5-14-9(16)8-7(4-6-18-8)15-10(14)12-13-11(15)17/h4,6H,2-3,5H2,1H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHXBPQTUHYQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NNC3=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2683499.png)
![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2683500.png)

![2,3-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2683503.png)
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanol](/img/structure/B2683504.png)
![N-(4-{[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2683505.png)
![{2-oxatricyclo[3.3.1.1,3,7]decan-1-yl}methanamine](/img/structure/B2683506.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2683511.png)


![N-(1-Cyanobutyl)-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B2683519.png)
![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B2683520.png)


